molecular formula C13H7BrClNS B13461959 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile

4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile

Katalognummer: B13461959
Molekulargewicht: 324.62 g/mol
InChI-Schlüssel: YQMWVKZSDIXCJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is an organic compound with the molecular formula C13H7BrClNS. It is characterized by the presence of a bromophenyl group, a sulfanyl group, and a chlorobenzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile typically involves the reaction of 3-bromothiophenol with 2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its sulfanyl group can undergo oxidation, leading to the generation of reactive intermediates that can interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is unique due to its combination of a bromophenylsulfanyl group with a chlorobenzonitrile moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H7BrClNS

Molekulargewicht

324.62 g/mol

IUPAC-Name

4-(3-bromophenyl)sulfanyl-2-chlorobenzonitrile

InChI

InChI=1S/C13H7BrClNS/c14-10-2-1-3-11(6-10)17-12-5-4-9(8-16)13(15)7-12/h1-7H

InChI-Schlüssel

YQMWVKZSDIXCJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)SC2=CC(=C(C=C2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.